molecular formula C15H20N4OS B5778038 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone

1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone

Cat. No.: B5778038
M. Wt: 304.4 g/mol
InChI Key: HZXYAGDQRNWTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a sophisticated compound with an intricate structure combining various functional groups. This compound’s diverse molecular makeup endows it with potential reactivity and utility across several scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone can be a multi-step process. Typically, it involves the formation of the core triazole ring, followed by subsequent functionalization. Specific reactions to achieve this include nucleophilic substitution, condensation reactions, and thiolation.

Industrial Production Methods

In industrial settings, this compound’s production might incorporate optimization techniques to ensure high yield and purity. Catalysts and controlled reaction conditions (temperature, pressure, pH) play crucial roles, often making use of automated systems to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of reactions:

  • Oxidation: Often catalyzed by transition metals, this reaction can modify the ethyl group or the triazole ring, introducing ketone or aldehyde functionalities.

  • Reduction: Can target the triazole ring or pyridine group, often employing hydride donors like sodium borohydride.

  • Substitution: Halogenation, nitration, or sulfonation can occur on the pyridine moiety or the triazole ring.

Common Reagents and Conditions

Some typical reagents include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Bromine, nitric acid, sulfur trioxide.

Major Products Formed

Depending on the reagents and conditions, the major products can include various substituted analogs of the original compound, with different functional groups attached to the pyridine or triazole rings.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in organic synthesis, helping to build more complex molecules with pharmaceutical or agrochemical importance.

Biology

In biological research, it may be utilized to study enzyme interactions or as a precursor to bioactive molecules that affect biological pathways.

Medicine

Industry

The compound might be used in the development of materials with specific properties, such as polymers or specialty chemicals for electronics.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole ring and pyridine moiety can facilitate binding to active sites, often influencing signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone

  • 1-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone

  • 1-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone

Highlighting Uniqueness

1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone stands out due to the specific positioning of the ethyl and pyridinyl groups on the triazole ring, which influences its chemical reactivity and biological interactions, distinguishing it from its analogs.

That's a wrap! Science meets curiosity. What's your take on this intricate compound?

Properties

IUPAC Name

1-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19-13(11-7-6-8-16-9-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXYAGDQRNWTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.